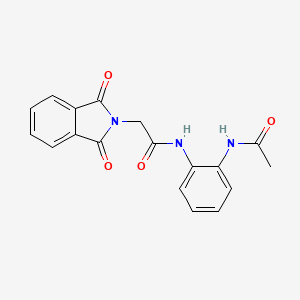
N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone moiety linked to a 3-chlorophenyl group through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic or basic conditions.
Introduction of Acetamide Linkage: The phthalazinone intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide linkage.
Substitution with 3-Chlorophenyl Group: Finally, the resulting intermediate is subjected to nucleophilic substitution with 3-chloroaniline to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the phthalazinone ring, potentially converting it to a dihydrophthalazinone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Oxidation Products: Oxo derivatives of the acetamide moiety.
Reduction Products: Dihydrophthalazinone derivatives.
Substitution Products: Various substituted derivatives of the 3-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can be compared with other phthalazinone derivatives, such as:
N-(4-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: Similar structure but with a 4-chlorophenyl group.
N-(3-bromophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: Similar structure but with a 3-bromophenyl group.
Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-6-13(8-12)19-15(21)10-20-16(22)14-7-2-1-4-11(14)9-18-20/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBIQNNOKVPSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLACETATE](/img/structure/B5785282.png)



